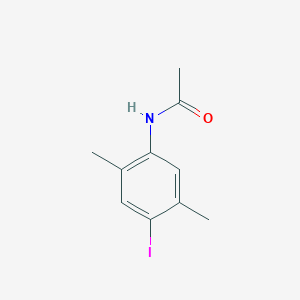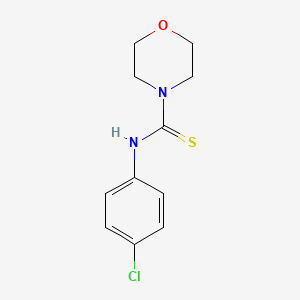![molecular formula C15H24N2O3S B5700745 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule that can selectively disrupt specific protein-protein interactions, making it a valuable tool for studying the role of these interactions in various biological processes.
作用機序
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide works by binding to specific sites on proteins that are involved in protein-protein interactions. This binding disrupts the interaction between the two proteins, preventing them from carrying out their normal function. The selectivity of this compound for specific protein-protein interactions makes it a valuable tool for studying the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein-protein interaction that it disrupts. For example, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, resulting in decreased cell proliferation and increased apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its selectivity for specific protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes with a high degree of specificity. However, one limitation of this compound is that it may not be effective in disrupting all protein-protein interactions, and its effectiveness may vary depending on the specific interaction being studied.
将来の方向性
There are several potential future directions for research involving 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of new compounds that can selectively disrupt other protein-protein interactions. Another potential direction is the use of this compound in combination with other compounds to target multiple protein-protein interactions simultaneously. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various areas of research.
合成法
The synthesis of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonamide with ethyl bromoacetate to form 4-ethoxybenzenesulfonamide. This compound is then reacted with 1-pyrrolidinepropanol to form this compound.
科学的研究の応用
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein-protein interactions. One area of research that has benefited from the use of this compound is the study of intracellular signaling pathways. By selectively disrupting specific protein-protein interactions, researchers can gain a better understanding of the role these interactions play in various signaling pathways.
特性
IUPAC Name |
4-ethoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-2-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWUUUGZYKLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

